molecular formula C25H28BrO2P B1630706 (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide CAS No. 54110-96-2

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

Cat. No. B1630706
CAS RN: 54110-96-2
M. Wt: 471.4 g/mol
InChI Key: WIZBVXRRVWMYTB-UHFFFAOYSA-M
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Description

“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a heterocyclic organic compound . Its IUPAC name is (5-ethoxy-5-oxopentyl)-triphenylphosphanium bromide . The molecular weight is 471.37 and the molecular formula is C25H28BrO2P .


Molecular Structure Analysis

The molecular structure of “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” can be represented by the canonical SMILES string: CCOC(=O)CCCCP+(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] .


Chemical Reactions Analysis

While specific chemical reactions involving “(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” are not available, similar compounds have been used in various reactions. For instance, (4-Bromobutyl)triphenylphosphonium has been used in 1,3-Dipolar cycloaddition of azides onto alkenes, Stereoselective SmI2-mediated coupling of unsaturated carbonyl compounds and aldehydes, and Synthesis of D-labeled methylenecyclobutane .


Physical And Chemical Properties Analysis

“(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide” is a liquid-viscous substance at ambient temperature . It has a refractive index of 1.6235 .

Scientific Research Applications

Reactivity and Synthesis Applications

  • Vinylogous Guanidinium Bromides Synthesis : (4-Ethoxycarbonylbutyl)triphenylphosphonium bromide reacts with orthoamides of alkynecarboxylic acids to produce vinylogous guanidinium bromides, indicating its utility in creating compounds with potential biological activity (Kantlehner, Vettel, Lehmann, & Frey, 2022).
  • N-alkyl-2-triphenylphosphoranylidene Glutarimides Synthesis : Demonstrates its role in a three-component condensation reaction, efficiently providing fully substituted N-alkyl-2-triphenylphosphoranylidene glutarimides, showcasing its importance in synthesizing nitrogen-containing heterocycles (Shaabani, Soleimani, Khavasi, Hoffmann, Rodewald, & Pöttgen, 2006).

Material Science and Chemistry

  • Fluorescence Properties : The compound's derivatives show distinct fluorescence properties, with applications in developing fluorescence materials and sensors. For instance, derivatives exhibit red-shifted absorption and emission spectra in the solid state due to the formation of J aggregates, a phenomenon critical for the design of optical materials (Davis, Abraham, Rath, & Das, 2004).
  • Corrosion Inhibition : A specific derivative, (4-ethoxybenzyl)-triphenylphosphonium bromide, has been studied as a corrosion inhibitor for mild steel in acidic media. It shows excellent inhibitory properties, pointing towards its potential application in protecting industrial materials (Kumar, Goyal, Vashisht, Sharma, Bahadur, & Ebenso, 2017).

Advanced Synthetic Techniques

  • Wittig Reagents Synthesis : Its role in preparing new Wittig reagents and their application to the synthesis of alpha,beta-unsaturated phosphonates, highlighting its importance in the construction of carbon-carbon double bonds, a fundamental reaction in organic synthesis (Xu, Flavin, & Xu, 1996).

Safety And Hazards

The compound is classified under the GHS07 hazard category . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(5-ethoxy-5-oxopentyl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O2P.BrH/c1-2-27-25(26)20-12-13-21-28(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19H,2,12-13,20-21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZBVXRRVWMYTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378606
Record name (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxycarbonylbutyl)triphenylphosphonium bromide

CAS RN

54110-96-2
Record name (5-Ethoxy-5-oxopentyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared from triphenylphosphine and ethyl 5-bromovalerate as described in Example 1 in a yield of 74%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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